![molecular formula C24H22N4O4 B6573239 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 921828-24-2](/img/structure/B6573239.png)

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

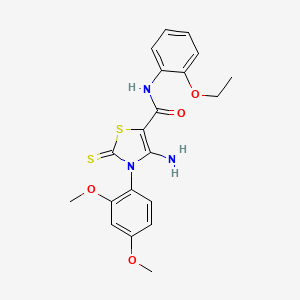

The molecule “2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide” consists of 26 Hydrogen atoms, 22 Carbon atoms, 4 Nitrogen atoms, and 3 Oxygen atoms . It is a complex organic compound with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrido[3,2-d]pyrimidin ring and the acetamide group are notable features . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Anticancer Properties

“AKOS021631409” exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanism of action and potential as an adjunct therapy in cancer treatment .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. “AKOS021631409” demonstrates anti-inflammatory effects by modulating key inflammatory pathways. Researchers have explored its impact on cytokine production, NF-κB signaling, and leukocyte migration. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage and oxidative stress. Studies suggest that “AKOS021631409” has neuroprotective properties. It scavenges free radicals, reduces oxidative damage, and enhances neuronal survival. Researchers investigate its potential as a neuroprotective agent in preclinical models .

Antiviral Activity

Viruses pose significant global health threats. Preliminary research indicates that “AKOS021631409” exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and influenza. Its mode of action involves interfering with viral replication or entry. Further studies are needed to validate its efficacy and safety .

Cardiovascular Applications

Cardiovascular diseases, such as hypertension and atherosclerosis, remain prevalent. “AKOS021631409” has shown vasodilatory effects, potentially improving blood flow and reducing blood pressure. Additionally, it may inhibit platelet aggregation, reducing the risk of thrombosis. Clinical trials are ongoing to explore its cardiovascular benefits .

Metabolic Syndrome Management

Metabolic syndrome encompasses obesity, insulin resistance, and dyslipidemia. Research suggests that “AKOS021631409” may regulate lipid metabolism, enhance insulin sensitivity, and reduce adipose tissue inflammation. These properties make it a candidate for managing metabolic syndrome-related complications .

Future Directions

properties

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-2-32-20-13-7-6-11-18(20)26-21(29)16-27-19-12-8-14-25-22(19)23(30)28(24(27)31)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORZZMCRKRLMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide](/img/structure/B6573171.png)

![2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573178.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide](/img/structure/B6573191.png)

![N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573196.png)

![N-(2-ethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6573197.png)

![N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6573198.png)

![N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573214.png)

![N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6573222.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573236.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573250.png)

![ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6573261.png)